molecular formula C17H19ClN2O B1419675 N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide CAS No. 1209424-09-8

N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide

Cat. No.: B1419675
CAS No.: 1209424-09-8
M. Wt: 302.8 g/mol
InChI Key: IBYLYDQGBMRPMH-UHFFFAOYSA-N
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Description

“N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by several other names, including Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .

Scientific Research Applications

Opioid Kappa Agonists Development

Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluating their biological activity as opioid kappa agonists. They discovered potent compounds, including 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which exhibited significant naloxone-reversible analgesic effects in a mouse model (Barlow et al., 1991).

Conformational Analysis for Drug Development

Costello et al. (1991) conducted a conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides to develop opioid kappa agonists. They synthesized a series of compounds, finding that certain structures could mimic known kappa agonists and show potent naloxone-reversible analgesic effects in preclinical models (Costello et al., 1991).

Antimicrobial Activity

Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, including compounds related to the chemical structure of interest. These compounds were screened for antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).

Comparative Metabolism in Herbicides

Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Anticancer Drug Development

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor. This study showcases the potential of similar chemical compounds in anticancer drug development (Sharma et al., 2018).

Molecular Docking in Drug Design

Riaz et al. (2020) synthesized new N-aryl derivatives of specific acetamides and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease. This research highlights the application of similar compounds in designing drugs for neurodegenerative diseases (Riaz et al., 2020).

Properties

IUPAC Name

N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYLYDQGBMRPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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